6-Fluoro-7-hydrazinylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-7-hydrazinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorine atom at the 6th position and a hydrazinyl group at the 7th position on the quinoxaline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-hydrazinylquinoxaline typically involves the introduction of the fluorine atom and the hydrazinyl group onto the quinoxaline ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced at the 6th position of the quinoxaline ring. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
The hydrazinyl group can be introduced through the reaction of the fluorinated quinoxaline with hydrazine hydrate. This reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-7-hydrazinylquinoxaline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-7-hydrazinylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as DNA and proteins.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 6-Fluoro-7-hydrazinylquinoxaline involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the hydrazinyl group can form hydrogen bonds with biological targets. This dual functionality allows the compound to inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .
Vergleich Mit ähnlichen Verbindungen
6-Fluoroquinoxaline: Lacks the hydrazinyl group but shares the fluorine substitution.
7-Hydrazinylquinoxaline: Lacks the fluorine atom but contains the hydrazinyl group.
6,7-Difluoroquinoxaline: Contains two fluorine atoms but no hydrazinyl group.
Uniqueness: 6-Fluoro-7-hydrazinylquinoxaline is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C8H7FN4 |
---|---|
Molekulargewicht |
178.17 g/mol |
IUPAC-Name |
(7-fluoroquinoxalin-6-yl)hydrazine |
InChI |
InChI=1S/C8H7FN4/c9-5-3-7-8(4-6(5)13-10)12-2-1-11-7/h1-4,13H,10H2 |
InChI-Schlüssel |
SEXNPRMFYGOVEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C(C(=CC2=N1)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.